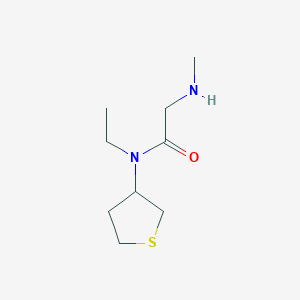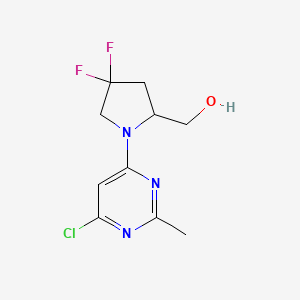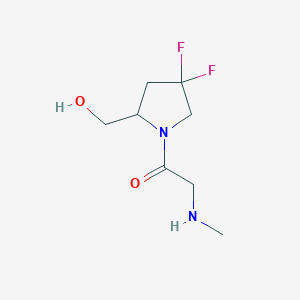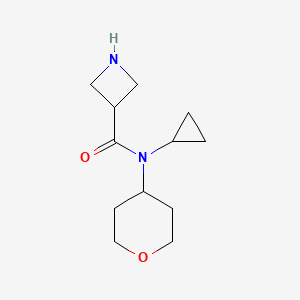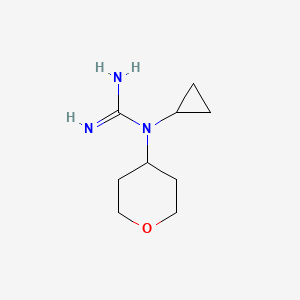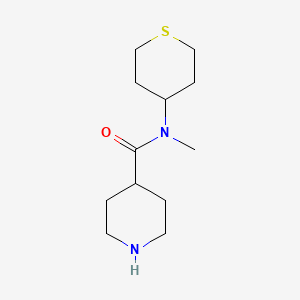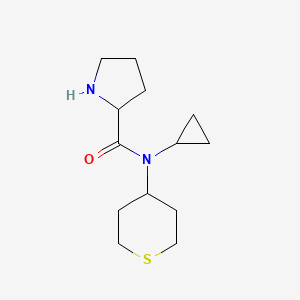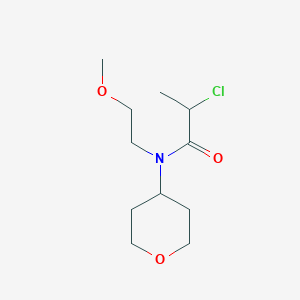![molecular formula C11H18ClNO3 B1477667 2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one CAS No. 2097948-31-5](/img/structure/B1477667.png)
2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
説明
2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one, commonly referred to as CHE, is a synthetic molecule with potential applications in the fields of science, medicine, and technology. CHE is a type of spirocyclic compound, which is a ring-shaped molecule composed of two fused rings of atoms. CHE has a unique structure that allows it to interact with other molecules in a variety of ways. CHE has been studied for its potential uses in drug discovery, biochemistry, and materials science.
科学的研究の応用
Chlorinated Compounds in Scientific Research
Chlorinated Solvents in Occupational Exposure : Chlorinated solvents, including chlorinated aliphatic solvents, have been extensively studied for their adverse health effects, including central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity. Despite these risks, they remain in large-volume use due to their effectiveness in various industrial processes. This context highlights the importance of understanding the toxicological profiles of chlorinated compounds, including those with specific configurations like the one , for safer occupational practices and environmental protection A. Ruder, 2006.
Antioxidant Properties of Phenolic Compounds : Phenolic compounds, such as chlorogenic acids (CGAs), have been recognized for their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties make them candidates for nutraceutical applications and food additives, aiming at the prevention and treatment of metabolic syndromes and associated disorders. The structure-activity relationship studies of these compounds provide insights into designing molecules with enhanced bioactivities, which could be relevant when considering the functional groups in the specified compound Jesús Santana-Gálvez et al., 2017.
Applications in Drug Development and Environmental Safety
Drug Metabolism and Toxicology : Understanding the metabolic fate of drugs is crucial for drug development and safety assessment. For instance, amitriptyline, a tricyclic antidepressant, undergoes oxidative metabolism, producing various metabolites. This knowledge is essential for predicting drug interactions, side effects, and the overall safety profile of new pharmaceuticals. The complex metabolism pathways, involving oxidative and reductive processes, highlight the importance of detailed chemical characterization and toxicological evaluation in the development of new drugs, including those based on chlorinated compounds U. Breyer‐Pfaff, 2004.
Environmental Impact of Chlorinated Compounds : The environmental fate and behavior of chlorinated compounds, including herbicides like 2,4-D, have been extensively reviewed. These studies focus on their sorption to soil and organic matter, biodegradation, and potential for bioaccumulation. Insights into these aspects are vital for assessing the environmental risk of new chlorinated compounds, guiding the development of compounds with lesser environmental persistence and toxicity D. Werner et al., 2012.
特性
IUPAC Name |
2-chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c12-7-10(15)13-4-1-3-11(8-13)6-9(14)2-5-16-11/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMWQXZBKJTJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CCO2)O)CN(C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



